molecular formula C16H22N2O3S B497668 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole CAS No. 957502-75-9

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole

Cat. No.: B497668
CAS No.: 957502-75-9
M. Wt: 322.4g/mol
InChI Key: BEIIMMWLRDILLN-UHFFFAOYSA-N
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Description

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by its unique structure, which includes a butoxy group, a methylphenyl group, and a dimethylpyrazole moiety

Preparation Methods

The synthesis of 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Butoxy-3-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-butoxy-3-methylbenzenesulfonic acid with thionyl chloride.

    Formation of this compound: The sulfonyl chloride intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a base such as triethylamine to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole moiety can also interact with various biological pathways, leading to changes in cellular function. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole can be compared with other sulfonyl pyrazoles, such as:

    1-[(4-Butoxy-2-methylphenyl)sulfonyl]-3-methylthiourea: This compound has a similar structure but contains a thiourea group instead of a pyrazole moiety.

    1-[(4-Butoxy-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole: This compound contains a benzotriazole ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-butoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-5-6-9-21-16-8-7-15(10-12(16)2)22(19,20)18-14(4)11-13(3)17-18/h7-8,10-11H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIIMMWLRDILLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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